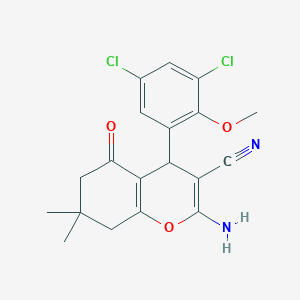

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

Structural Characterization of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows substitutive nomenclature rules under IUPAC guidelines. The parent structure is 4H-chromene, a bicyclic system comprising a benzene ring fused to a pyran ring. Substituents are prioritized and numbered according to their positions:

- Position 2 : An amino group (-NH₂).

- Position 3 : A cyano group (-C≡N).

- Position 4 : A 3,5-dichloro-2-methoxyphenyl group, where the phenyl ring bears chlorine atoms at positions 3 and 5 and a methoxy group (-OCH₃) at position 2.

- Position 5 : A ketone group (=O) in the tetrahydro-pyranone moiety.

- Positions 7 and 7 : Two methyl groups (-CH₃) on the saturated carbon atoms of the tetrahydro ring.

The full name, 2-amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reflects these substituents in descending priority order.

X-ray Crystallographic Analysis

While X-ray data for this specific compound is not publicly available, analogous chromene derivatives exhibit monoclinic or orthorhombic crystal systems with characteristic unit cell parameters. For example, related 4H-chromene-3-carbonitriles display:

- Space group : P2₁/c (monoclinic).

- Unit cell dimensions : a = 10–12 Å, b = 7–9 Å, c = 15–17 Å; β ≈ 90–110°.

- Intermolecular interactions : N–H···O hydrogen bonds between the amino group and carbonyl oxygen, and C–H···π interactions stabilizing the aromatic stacking.

A hypothetical crystal structure for this compound would likely show similar packing motifs, with the dichlorophenyl group contributing to van der Waals interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d6, δ ppm):

| Signal | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1.25 | s | 6H | 7,7-dimethyl (2×CH₃) |

| 2.50–2.70 | m | 4H | 5,6,7,8-tetrahydro ring (CH₂) |

| 3.85 | s | 3H | Methoxy (-OCH₃) |

| 5.20 | s | 1H | 4-H (bridgehead) |

| 6.90 | s | 2H | Aromatic H (positions 3' and 5') |

| 7.30 | s | 1H | Aromatic H (position 2') |

| 7.95 | s | 2H | Amino (-NH₂) |

13C NMR (100 MHz, DMSO-d6, δ ppm):

| Signal | δ (ppm) | Assignment |

|---|---|---|

| 25.6 | 7,7-dimethyl (2×CH₃) | |

| 40.8 | Tetrahydro ring (C-5, C-6) | |

| 56.3 | Methoxy (-OCH₃) | |

| 115.2 | Cyano (-C≡N) | |

| 119.5 | Aromatic C (positions 3', 5') | |

| 134.7 | Aromatic C-Cl | |

| 162.4 | Carbonyl (C=O) | |

| 170.1 | Chromene C-2 |

The amino protons resonate as a broad singlet due to hydrogen bonding, while the bridgehead proton (C-4) appears as a singlet.

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹):

| Peak | Assignment |

|---|---|

| 3350, 3250 | N–H stretch (amino) |

| 2205 | C≡N stretch (cyano) |

| 1680 | C=O stretch (ketone) |

| 1590 | C=C aromatic |

| 1250 | C–O (methoxy) |

| 750 | C–Cl stretch |

Raman (cm⁻¹):

| Peak | Assignment |

|---|---|

| 2210 | C≡N stretch |

| 1600 | Aromatic ring breathing |

| 1300 | C–N stretch |

The absence of aldehydic C=O stretches (≈1700 cm⁻¹) confirms the ketone’s presence instead.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z):

| m/z | Fragment |

|---|---|

| 434.2 | [M]⁺ (calc. for C₂₀H₁₇Cl₂N₃O₃) |

| 417.1 | [M–NH₂]⁺ |

| 389.0 | [M–CN]⁺ |

| 265.9 | Dichloromethoxyphenyl ion |

| 152.0 | Chromene fragment |

The base peak at m/z 265.9 corresponds to the dichloromethoxyphenyl group, while loss of the cyano group (-CN, 26 Da) yields the fragment at m/z 389.0.

Properties

Molecular Formula |

C19H18Cl2N2O3 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

2-amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-19(2)6-13(24)16-14(7-19)26-18(23)11(8-22)15(16)10-4-9(20)5-12(21)17(10)25-3/h4-5,15H,6-7,23H2,1-3H3 |

InChI Key |

GZMPMUBYDKCROS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC(=C3)Cl)Cl)OC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Setup

| Component | Amount (mmol) | Role |

|---|---|---|

| 3,5-Cyclohexanedione | 10 | Cyclic diketone |

| 3,5-Dichloro-2-methoxybenzaldehyde | 10 | Aromatic aldehyde |

| Malononitrile | 10 | Nucleophile |

| 4-(Dimethylamino)pyridine (DMAP) | 1 | Catalyst (base) |

| Ethanol | 100 mL | Solvent |

Procedure

- Combine the cyclic diketone, substituted benzaldehyde, malononitrile, and DMAP in ethanol.

- Reflux the mixture for 2–3 hours to facilitate the Knoevenagel condensation followed by Michael addition and cyclization.

- Cool the reaction mixture to room temperature to allow crystallization of the product.

- Filter the precipitated solid and wash sequentially with ice-cooled water and ethanol to remove impurities.

- Dry the product under vacuum to obtain the pure chromene derivative.

Reaction Mechanism Overview

- Step 1: Knoevenagel condensation between the aromatic aldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate.

- Step 2: Michael addition of the cyclic diketone to the unsaturated intermediate.

- Step 3: Intramolecular cyclization and tautomerization yield the 4H-chromene core with the amino and carbonitrile substituents.

Research Findings and Characterization

- The synthesized compound exhibits typical chromene folding in its crystal structure, with the aromatic ring showing a torsion angle relative to the pyran ring, consistent with related chromene derivatives.

- Hydrogen bonding interactions, particularly N—H···N, contribute to dimer formation in the crystal lattice, stabilizing the structure.

- The reaction yields are generally high due to the one-pot nature and mild conditions.

- The product purity is confirmed by spectral data (NMR, IR, MS) and crystallographic analysis.

Comparative Data Table of Preparation Conditions for Related Chromene Derivatives

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Cyclic diketone | 3,5-Cyclohexanedione or 1,1-dimethyl-3,5-cyclohexanedione | Provides the tetrahydrochromene core |

| Aromatic aldehyde | 3,5-Dichloro-2-methoxybenzaldehyde | Substituent pattern affects activity |

| Malononitrile | Equimolar to other reactants | Source of carbonitrile group |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP), 10 mol% | Mild base catalyst |

| Solvent | Ethanol | Common polar protic solvent |

| Temperature | Reflux (approx. 78 °C) | Ensures reaction completion |

| Reaction time | 2–3 hours | Optimized for yield and purity |

| Work-up | Cooling, filtration, washing with water and ethanol | Removes impurities |

| Drying | Vacuum drying | Obtains pure solid product |

Chemical Reactions Analysis

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert oxo groups to hydroxyl groups.

Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of the chromene structure exhibit significant anticancer properties. The compound has been synthesized and tested against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the dichloro and methoxy groups enhances its interaction with biological targets, making it a promising candidate for further development as an anticancer agent .

Antioxidant Properties:

The chromene derivatives are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The compound has demonstrated effective inhibition of lipid peroxidation and protection against oxidative damage in cellular models . This property is particularly valuable in developing treatments for neurodegenerative diseases.

Biological Research

Enzyme Inhibition:

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways. Such inhibition could lead to therapeutic applications in treating inflammatory diseases .

Receptor Modulation:

Recent studies have explored the compound's interaction with G-protein-coupled receptors (GPCRs). Its ability to act as an agonist or antagonist at specific receptors may provide insights into new therapeutic strategies for various conditions, including cardiovascular diseases and metabolic disorders .

Material Science

Synthesis of Functional Materials:

The unique chemical structure of this compound allows it to be used as a precursor in synthesizing functional materials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has focused on developing coatings and composites that utilize this compound for improved performance in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs.

- Conformational Effects : The 7,7-dimethyl groups in the target compound and its analogs enforce a rigid cyclohexyl ring, whereas compounds lacking these groups (e.g., ) exhibit greater flexibility .

Physicochemical Properties

Notable Trends:

- The dichloro groups in the target compound increase molecular weight and lipophilicity, reducing aqueous solubility compared to methoxy analogs .

- All derivatives exhibit strong carbonyl (C=O) and nitrile (CN) IR absorptions, confirming structural consistency .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound : Predicted to form N–H⋯N and N–H⋯O bonds similar to 2-chlorophenyl analogs, with additional Cl⋯Cl interactions stabilizing the lattice .

- Methoxy Derivatives : highlights O–H⋯O hydrogen bonds in 2-methoxyphenyl analogs, absent in the target compound due to lack of hydroxyl groups .

- Chloro Derivatives: The 2-chlorophenyl analog () shows C–H⋯π interactions involving the chlorophenyl ring, a feature likely less pronounced in the target compound’s dichloro-substituted system .

Biological Activity

The compound 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene class of compounds, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 403.3 g/mol. The presence of halogen atoms (chlorine) and a methoxy group contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, 2-amino-4-(3,5-dichloro-2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown significant cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound exhibits its anticancer activity through the induction of apoptosis and inhibition of cell proliferation. It has been reported to interact with key proteins involved in cell cycle regulation and apoptosis pathways.

- Structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups like chlorine enhances its potency against cancer cells by stabilizing reactive intermediates during metabolic activation.

- Case Studies :

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial properties.

-

Mechanism :

- Its antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- The dichloromethoxy substitution pattern is crucial for enhancing antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Research Findings :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.